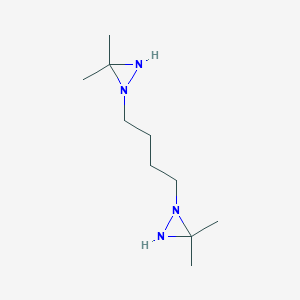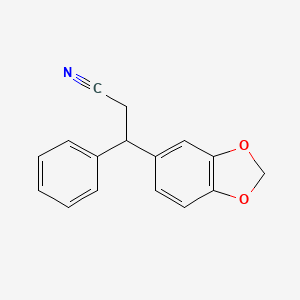![molecular formula C20H22ClFN2O3S B12485582 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide](/img/structure/B12485582.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an azepane ring, a benzenesulfonamide group, and a 3-chloro-4-fluorophenyl moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the azepane derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 3-Chloro-4-Fluorophenyl Moiety: The final step involves the coupling of the intermediate with 3-chloro-4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents like DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting the normal function of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide
- N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-bromophenyl)-benzenesulfonamide
- N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(3-fluorophenyl)-benzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H22ClFN2O3S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H22ClFN2O3S/c21-18-14-16(10-11-19(18)22)24(28(26,27)17-8-4-3-5-9-17)15-20(25)23-12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2 |
Clave InChI |
CQYSIGDKFLIAEU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485500.png)
![1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol](/img/structure/B12485504.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12485515.png)
![methyl 4-{[7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B12485520.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12485530.png)

![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylpiperazine](/img/structure/B12485538.png)
![Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12485541.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12485547.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12485550.png)
![1-[(4-Sulfamoylphenyl)carbamoyl]propyl 2-(phenylformamido)pentanoate](/img/structure/B12485557.png)
![5-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12485561.png)

